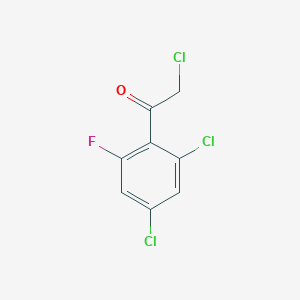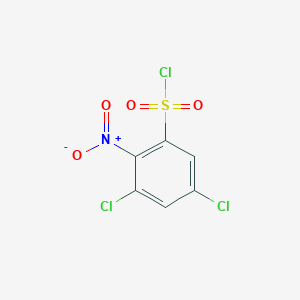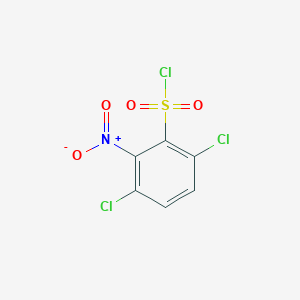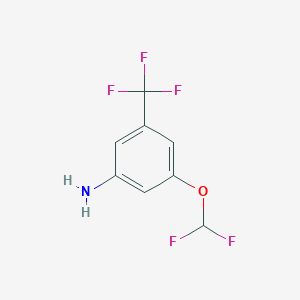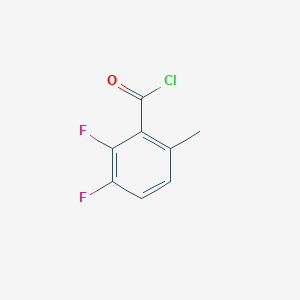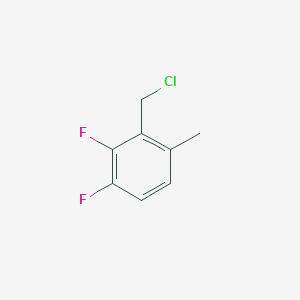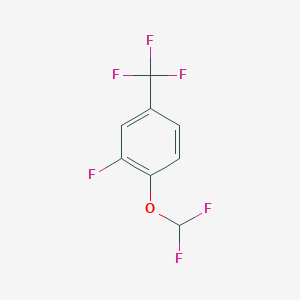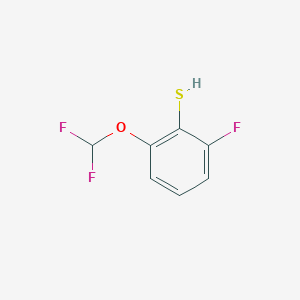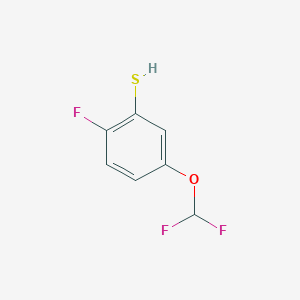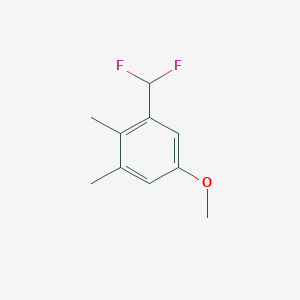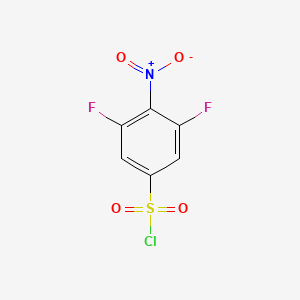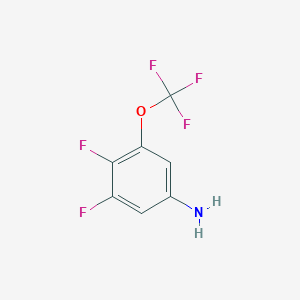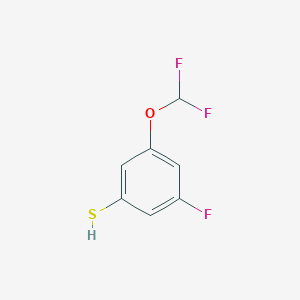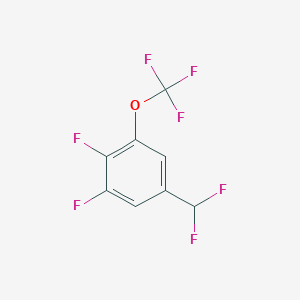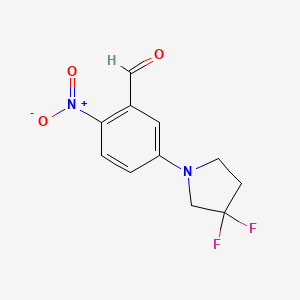
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Vue d'ensemble
Description
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, also known as DFNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFNB is a nitroaromatic aldehyde that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is not well understood, but it is believed to involve the formation of reactive oxygen species, such as superoxide and hydrogen peroxide, which can cause oxidative damage to cells. 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as a cancer therapeutic agent. 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been shown to inhibit the growth of bacteria and fungi, potentially through the disruption of membrane integrity.
Effets Biochimiques Et Physiologiques
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial and fungal growth. 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been shown to exhibit antioxidant activity, potentially through the scavenging of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has several advantages for lab experiments, including its ease of synthesis, stability, and potential as a versatile building block for the synthesis of other compounds. However, 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, including the development of new antibiotics and antifungal agents, the synthesis of new materials using 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde as a building block, and the development of new cancer therapeutics. Additionally, further research is needed to fully understand the mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde and its potential applications in various fields.
Applications De Recherche Scientifique
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals, due to its unique chemical structure. Additionally, 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been used in organic synthesis as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-1-2-10(15(17)18)8(5-9)6-16/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIJONUZRIMAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



